N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Description
N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide is a heterocyclic compound featuring a multi-component architecture. Its core structure includes:
- Sulfanyl-linked acetamide: The thioether (-S-) bridge connects the imidazoquinazolinone core to an N-cyclohexylacetamide group, which may enhance lipophilicity and metabolic stability.
- 3-(4-Phenylpiperazin-1-yl)propyl substituent: A propyl chain with dual carbonyl groups and a terminal phenylpiperazine moiety, a structural motif commonly associated with neurotransmitter receptor modulation (e.g., dopamine or serotonin receptors) .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O3S/c38-27(32-22-9-3-1-4-10-22)21-41-31-34-25-14-8-7-13-24(25)29-33-26(30(40)37(29)31)15-16-28(39)36-19-17-35(18-20-36)23-11-5-2-6-12-23/h2,5-8,11-14,22,26H,1,3-4,9-10,15-21H2,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJYOMYFPEVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by complex heterocyclic structures. Its molecular formula is , with a molecular weight of approximately 454.59 g/mol. The structure features a cyclohexyl group, imidazoquinazoline moiety, and a piperazine ring, which are known to influence its biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to N-cyclohexyl-2-[[3-oxo...]. Research indicates that derivatives containing imidazoquinazoline structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, Mannich bases derived from similar structures have shown IC50 values ranging from 8.2 to 32.1 μM against these cell lines, suggesting moderate to potent cytotoxicity .
The mechanisms underlying the anticancer activity of this compound may involve multiple pathways:
- Inhibition of DNA Topoisomerase : Compounds with similar structures have been reported to interfere with DNA topoisomerase activity, leading to impaired DNA replication.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have demonstrated activity against both bacterial and fungal strains. For example, derivatives have shown minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-cyclohexyl-2-[[3-oxo...]. Key findings include:
- The presence of the piperazine ring enhances binding affinity to specific receptors involved in cancer cell signaling.
- Modifications on the imidazoquinazoline moiety can significantly alter potency and selectivity against various cancer types.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of N-cyclohexyl derivatives in inhibiting tumor growth in vivo using xenograft models. The results indicated a reduction in tumor size by approximately 45% compared to control groups treated with saline .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The derivatives exhibited significant growth inhibition with MIC values ranging from 10 to 50 µg/mL .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives (Table 1) highlight key variations in substituents and heterocyclic cores, which influence physicochemical and pharmacological properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Impact on Lipophilicity: The cyclohexyl group in the target compound likely enhances membrane permeability compared to the isopropylphenyl group in , which may favor aromatic interactions but reduce bioavailability.
Heterocyclic Core Variations: Imidazoquinazolinone (target compound) vs. quinazolinone (): The former’s fused imidazole ring adds rigidity and electron-rich regions, possibly affecting target binding affinity. 1,3,4-Thiadiazole () vs. 1,2,4-oxadiazole (): Thiadiazoles exhibit stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic environments.
Sulfanyl-acetamide linkages are common across analogs, indicating a possible role in maintaining conformational flexibility or disulfide bond formation.
Spectroscopic Comparisons :
- NMR data from analogous compounds (e.g., ) reveal that substituent changes (e.g., cyclohexyl vs. isopropylphenyl) alter chemical shifts in regions corresponding to aromatic protons (δ 7–8 ppm) and carbonyl groups (δ 160–180 ppm). Such shifts reflect electronic environment modifications, critical for predicting reactivity or binding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
